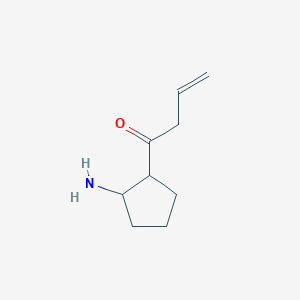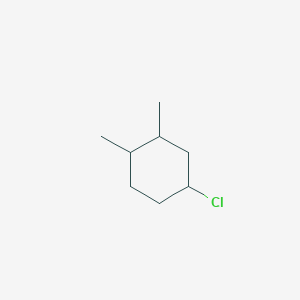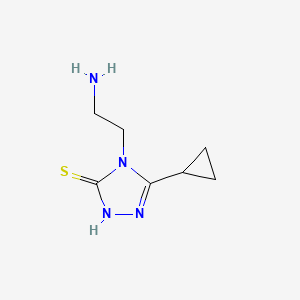![molecular formula C9H17NO B13170174 1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
1-[(2S)-pyrrolidin-2-yl]pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-Pyrrolidin-2-yl]pentan-1-one is a synthetic compound belonging to the class of pyrrolidinophenones.
Preparation Methods
The synthesis of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one typically involves the reaction of a pyrrolidine derivative with a pentanone precursor. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2S)-Pyrrolidin-2-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: It is used in biological assays to investigate its effects on cellular processes and neurotransmitter systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one involves its interaction with neurotransmitter transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and psychoactive effects . The molecular targets and pathways involved include the dopamine transporter (DAT) and norepinephrine transporter (NET) .
Comparison with Similar Compounds
1-[(2S)-Pyrrolidin-2-yl]pentan-1-one is similar to other pyrrolidinophenones, such as:
Pyrovalerone: Known for its stimulant properties and used in the treatment of chronic fatigue.
Methylenedioxypyrovalerone (MDPV): A potent psychoactive compound with similar mechanisms of action.
4-Methyl-α-pyrrolidinopropiophenone (MPPP): Another stimulant with structural similarities.
What sets this compound apart is its specific stereochemistry and unique pharmacological profile, which may offer distinct advantages in certain applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]pentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
NCPHZQGQJXFVEC-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCCCC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


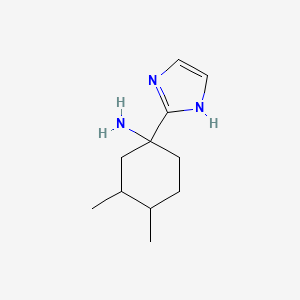
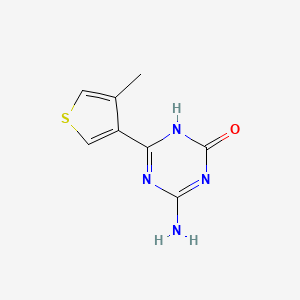
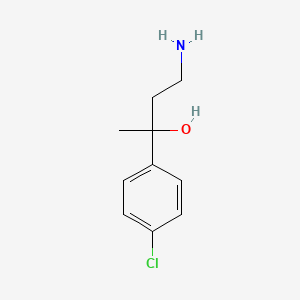
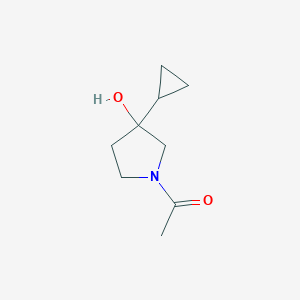

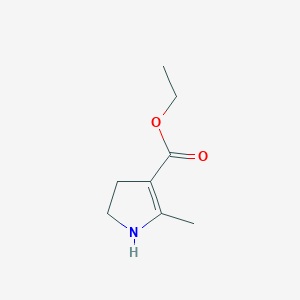
![(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
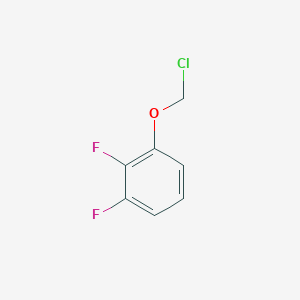
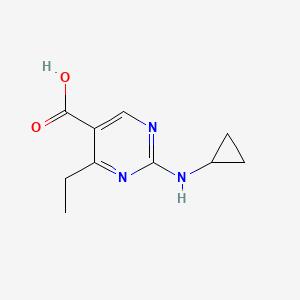
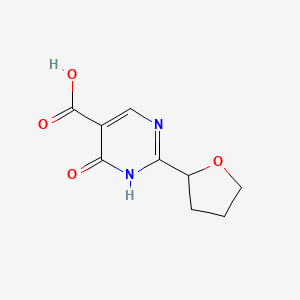
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
